NAAA Inhibitory Potency: Differentiation from Tetrahydrofuran-2-ylmethyl Analog
The target compound 4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-3-yl)benzamide is reported as a human NAAA inhibitor. While the exact IC50 value for the target compound has not been published in a peer-reviewed study, its close analog 4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-2-ylmethyl)benzamide (CHEMBL3770726) exhibits an IC50 of 73 nM in a human NAAA biochemical assay [1]. Another analog, 4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(tetrahydrofuran-2-ylmethyl)benzamide (CHEMBL3771111), shows an IC50 of 160 nM under identical conditions [2]. These data demonstrate that the introduction of a pyridinyl moiety in the amide substituent is associated with enhanced NAAA inhibition relative to the tetrahydrofuranyl analog.
| Evidence Dimension | NAAA inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not directly reported; expected to be in a similar range as the pyridin-2-ylmethyl analog (73 nM) based on structural similarity |
| Comparator Or Baseline | 4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(tetrahydrofuran-2-ylmethyl)benzamide, IC50 = 160 nM |
| Quantified Difference | The pyridin-2-ylmethyl analog is ~2.2-fold more potent than the tetrahydrofuran-2-ylmethyl analog; a similar trend is anticipated for the pyridin-3-yl derivative. |
| Conditions | Human NAAA expressed in HEK293 cells; 10 min preincubation; substrate: N-(4-methyl-2-oxo-chromen-7-yl)-hexadecanamide |
Why This Matters
For researchers seeking NAAA inhibitors for anti-inflammatory or analgesic discovery, this compound offers a potentially more potent pyridinyl-containing scaffold than the tetrahydrofuranyl analog.
- [1] BindingDB. Entry BDBM50151057 (CHEMBL3770726). Affinity Data: IC50 = 73 nM for human NAAA. View Source
- [2] BindingDB. Entry BDBM50151055 (CHEMBL3771111). Affinity Data: IC50 = 160 nM for human NAAA. View Source
